molecular formula C17H25NO2 B14591208 Ethyl 4-cyclohexyl-2-(ethylamino)benzoate CAS No. 61299-85-2

Ethyl 4-cyclohexyl-2-(ethylamino)benzoate

Cat. No.: B14591208
CAS No.: 61299-85-2
M. Wt: 275.4 g/mol
InChI Key: BGKBUTDIKFLXEN-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexyl-2-(ethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a cyclohexyl group, and an ethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyclohexyl-2-(ethylamino)benzoate typically involves the esterification of 4-cyclohexyl-2-(ethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclohexyl-2-(ethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-cyclohexyl-2-(ethylamino)benzoic acid.

    Reduction: Formation of 4-cyclohexyl-2-(ethylamino)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyclohexyl-2-(ethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-cyclohexyl-2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-cyclohexyl-2-(ethylamino)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61299-85-2

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 4-cyclohexyl-2-(ethylamino)benzoate

InChI

InChI=1S/C17H25NO2/c1-3-18-16-12-14(13-8-6-5-7-9-13)10-11-15(16)17(19)20-4-2/h10-13,18H,3-9H2,1-2H3

InChI Key

BGKBUTDIKFLXEN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)OCC

Origin of Product

United States

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